Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate
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Overview
Description
Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate is a chemical compound that features a tert-butyl ester group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into active pharmaceutical ingredients in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate exerts its effects depends on its specific application. In drug development, for example, it may act as a prodrug that is metabolized in the body to release the active compound. The molecular targets and pathways involved can vary but often include enzymes and receptors that interact with the amino acid or ester moieties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-amino-3-hydroxybutanoate: Similar structure but lacks the additional methyl group.
Tert-butyl (2S)-2-amino-3-methylbutanoate: Similar structure but lacks the hydroxyl group.
Tert-butyl (2S)-2-amino-3-hydroxy-3-phenylpropanoate: Similar structure but has a phenyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate is unique due to the presence of both a hydroxyl and a methyl group on the same carbon atom, which can influence its reactivity and interactions with biological molecules. This structural feature can make it a valuable intermediate in the synthesis of more complex compounds and a useful tool in biochemical studies .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-hydroxy-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)6(10)9(4,5)12/h6,12H,10H2,1-5H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOWKKRZQBDCEO-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C)(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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